molecular formula C38H29N5O10 B11115527 bis{4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

bis{4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11115527
M. Wt: 715.7 g/mol
InChI Key: IJMXODKBLCADLC-YGLZRDFESA-N
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Description

BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxybenzoyl and nitroterephtalate groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 2-methoxybenzoyl hydrazine with an appropriate aldehyde under acidic conditions to form the hydrazone.

    Coupling with 4-formylphenyl 2-nitroterephthalate: The hydrazone intermediate is then coupled with 4-formylphenyl 2-nitroterephthalate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-((E)-{[4-((2E)-2-{5-BROMO-2-[(4-METHOXYBENZOYL)OXY]BENZYLIDENE}HYDRAZINO)-4-OXOBUTANOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE
  • 2-METHOXY-4-((E)-{[5-((2E)-2-{3-METHOXY-4-[(4-METHOXYBENZOYL)OXY]BENZYLIDENE}HYDRAZINO)-5-OXOPENTANOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

BIS(4-{[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL) 2-NITROTEREPHTHALATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C38H29N5O10

Molecular Weight

715.7 g/mol

IUPAC Name

bis[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C38H29N5O10/c1-50-33-9-5-3-7-30(33)35(44)41-39-22-24-11-16-27(17-12-24)52-37(46)26-15-20-29(32(21-26)43(48)49)38(47)53-28-18-13-25(14-19-28)23-40-42-36(45)31-8-4-6-10-34(31)51-2/h3-23H,1-2H3,(H,41,44)(H,42,45)/b39-22+,40-23+

InChI Key

IJMXODKBLCADLC-YGLZRDFESA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5OC)[N+](=O)[O-]

Origin of Product

United States

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